10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimeprazine is synthesized through a series of chemical reactions involving phenothiazine derivatives. The process typically involves the alkylation of phenothiazine with a suitable alkylating agent, followed by the formation of the tartrate salt. The reaction conditions often include the use of solvents like methanol and the application of heat to facilitate the reaction .
Industrial Production Methods: In industrial settings, trimeprazine tartrate is produced by reacting phenothiazine with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with tartaric acid to form the tartrate salt. The final product is purified through recrystallization and dried under vacuum conditions .
Chemical Reactions Analysis
Types of Reactions: Trimeprazine undergoes various chemical reactions, including:
Oxidation: Trimeprazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert trimeprazine to its corresponding amine derivatives.
Substitution: Trimeprazine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Trimeprazine tartrate has a wide range of scientific research applications:
Mechanism of Action
Trimeprazine exerts its effects by competing with free histamine for binding at histamine H1 receptor sites. This antagonism reduces the negative symptoms caused by histamine binding, such as itching and allergic reactions. Additionally, trimeprazine’s sedative and antiemetic effects are attributed to its interaction with central nervous system receptors .
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative used primarily as an antipsychotic.
Trifluoperazine: A phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Uniqueness of Trimeprazine: Trimeprazine is unique among phenothiazine derivatives due to its primary use as an antipruritic and antihistamine rather than an antipsychotic. Its combination of sedative, hypnotic, and antiemetic properties makes it particularly useful for treating motion sickness and allergic reactions .
Properties
CAS No. |
1175-88-8 |
---|---|
Molecular Formula |
C22H28N2O6S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
ZEEPCWVFSHMOPI-LREBCSMRSA-N |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
1175-88-8 | |
Related CAS |
1175-88-8 |
Synonyms |
10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate |
Origin of Product |
United States |
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